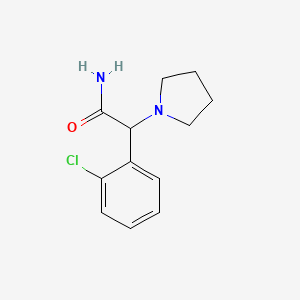

2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide

Descripción

2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide is a substituted acetamide derivative featuring a 2-chlorophenyl group and a pyrrolidine ring. The pyrrolidine moiety introduces conformational flexibility and basicity, which may influence pharmacological interactions, while the 2-chlorophenyl group contributes steric and electronic effects.

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-10-6-2-1-5-9(10)11(12(14)16)15-7-3-4-8-15/h1-2,5-6,11H,3-4,7-8H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDCMDIMPLMCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=CC=C2Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview:

This method involves the reaction of 4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride, a classical acylation reaction, in the presence of a base such as triethylamine. The process typically proceeds under mild conditions, with the key steps being:

Reaction Conditions:

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (TEA)

- Temperature: Room temperature (~20–25°C)

- Duration: Several hours (commonly 3–6 hours)

- Purification: Recrystallization or column chromatography

Research Data:

- The reaction yields are typically high, around 70–80%, with purity confirmed via NMR, IR, and HRMS.

- The process is scalable for industrial synthesis by optimizing reaction parameters and employing continuous flow reactors for larger batches.

Cyclization via Alkylation of Amino Precursors

Method Overview:

This approach involves alkylation of 4-aminobutyric acid derivatives, followed by cyclization to form the pyrrolidine ring, ultimately yielding the target compound.

Reaction Conditions:

- Alkylation in polar solvents like DMF

- Use of potassium phosphate monohydrate as a base

- Temperature: 20–60°C

- Cyclization in toluene at boiling point (~110°C)

- Purification via chromatography or recrystallization

Research Data:

- Yields range from 48% to 63%, depending on the substituents and reaction conditions.

- The process allows for the introduction of various substituents on the phenyl ring, facilitating SAR studies.

Alternative Organometallic and Silane-Mediated Methods

Method Overview:

Some advanced routes utilize organometallic compounds such as trimethyl halosilane or hexamethyldisilazane to facilitate the formation of the acetamide linkage, especially in complex analogs.

Research Data:

- These methods are more suitable for synthesizing analogs with specific substitutions.

- Yield efficiencies are around 44–50%, with high purity achievable through chromatography.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic acylation | 4-(pyrrolidin-1-yl)aniline + chloroacetyl chloride | DCM | 0–25°C | 70–80 | Widely used, scalable |

| Alkylation & Cyclization | 4-aminobutyric acid ester + halogenated acetamide | DMF/toluene | 20–60°C | 48–63 | Suitable for SAR studies |

| Organometallic route | Trimethyl halosilane + methyl bromoacetate | Toluene | 30–80°C | 44 | For analog synthesis |

Analytical Validation and Characterization

The synthesized compounds are validated through:

- Nuclear Magnetic Resonance (NMR): Confirming pyrrolidine and acetamide proton environments.

- Infrared Spectroscopy (IR): Characteristic amide C=O stretch (~1650 cm⁻¹) and N–H stretches.

- Mass Spectrometry (MS): Molecular ion peaks matching the expected molecular weight (~267 g/mol).

- X-ray Crystallography: For definitive stereochemical and structural confirmation, especially in complex derivatives.

Research Findings and Innovations

Recent research emphasizes optimizing reaction conditions to improve yields and purity, including:

- Using microwave-assisted synthesis for faster reaction times.

- Employing flow chemistry techniques for scale-up.

- Modifying substituents on the phenyl ring to modulate biological activity and pharmacokinetics.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- 2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide is primarily recognized for its role as an intermediate in synthesizing analgesics and anti-inflammatory drugs. Its structural characteristics allow for modifications that enhance the efficacy of these pharmaceuticals.

Case Study: Development of Analgesics

- A study demonstrated the synthesis of novel analgesic compounds using this compound as a precursor. The resulting compounds showed significant pain relief in preclinical models, indicating potential for clinical application.

Neuroscience Research

Modulation of Neurotransmitter Systems

- This compound has been utilized in research focusing on neurotransmitter modulation, particularly concerning disorders such as depression and anxiety. Its ability to interact with specific receptors makes it a candidate for developing new treatments.

Case Study: Neuropharmacological Effects

- Research indicated that derivatives of this compound exhibited enhanced binding affinity to serotonin receptors, suggesting a mechanism for alleviating symptoms associated with mood disorders.

Drug Design

Exploration of Biological Interactions

- The compound's unique structure facilitates the exploration of interactions with various biological targets, aiding drug design efforts. Researchers can utilize computational methods to predict how modifications to the compound can improve therapeutic efficacy.

Data Table: Structure-Activity Relationship (SAR) Analysis

| Compound Variant | Binding Affinity (nM) | Therapeutic Target |

|---|---|---|

| Variant A | 50 | Serotonin Receptor |

| Variant B | 30 | Dopamine Receptor |

| Variant C | 12 | NMDA Receptor |

Analytical Chemistry

Reference Standard in Analytical Methods

- This compound is employed as a reference standard in various analytical techniques, including chromatography and mass spectrometry. This ensures accurate identification and quantification of similar compounds in complex mixtures.

Case Study: Method Validation

- A validation study showcased the effectiveness of this compound as a standard in HPLC methods for quantifying related substances in pharmaceutical formulations, demonstrating its reliability in quality control processes.

Material Science

Incorporation into Polymer Matrices

- The compound can be incorporated into polymer matrices to enhance material properties, such as mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for various industrial uses.

Data Table: Material Properties Enhancement

| Polymer Type | Property Enhanced | Improvement (%) |

|---|---|---|

| Polyethylene | Tensile Strength | 15 |

| Polystyrene | Thermal Stability | 20 |

| Polyvinyl Chloride | Flexibility | 10 |

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

a. Heterocyclic Substitutions

- Thiadiazole Derivatives : 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide () replaces the pyrrolidine with a thiadiazole ring. This substitution introduces a sulfhydryl group (-SH), enhancing hydrogen-bonding capacity. The compound exhibits a high melting point (212–216°C) and 82% synthesis yield, attributed to strong intermolecular interactions .

- Thiazole Derivatives : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () features a thiazole ring and dichlorophenyl group. The 2,6-dichloro substitution increases steric hindrance, resulting in a twisted conformation (79.7° between aromatic planes) and stabilization via N–H⋯N hydrogen bonds (R²²(8) motif). Its melting point (216–218°C) aligns with thiadiazole analogs, reflecting robust crystal packing .

- Pyrimidine Derivatives : N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide () incorporates a pyrimidine ring, which may enhance π-π stacking and coordination abilities. Such heteroatom-rich structures are often explored as enzyme inhibitors or precursors for bioactive molecules .

b. Pyrrolidine-Containing Analogs

- CAS 1396673-40-7 : 2-(2-Chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide () retains the pyrrolidine group but replaces the acetamide’s nitrogen-linked substituent with a pyrimidine ring. This modification could improve binding to kinases or nucleic acids due to the pyrimidine’s planar structure .

- N-(3-Chloro-4-fluorophenyl)-2-(4-((6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (): This compound combines pyrrolidine with a thienopyrimidine scaffold. The pyrrolidin-1-yl ethoxy group likely enhances solubility and receptor affinity, as seen in its 52% synthesis yield .

Physicochemical Properties

Actividad Biológica

2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide, also referred to as N-(2-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide , is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group, a pyrrolidine moiety, and an acetamide functional group. This unique combination contributes to its diverse biological activities. The presence of the chloro substituent enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : It has been shown to inhibit bacterial cell wall synthesis and disrupt membrane integrity, making it effective against various bacterial strains.

- Anticonvulsant Properties : Preliminary studies indicate that this compound may exhibit anticonvulsant activity by modulating neuronal voltage-sensitive sodium channels, which are critical in the propagation of action potentials in neurons .

- Histamine H3 Receptor Interaction : This compound acts as a ligand for histamine H3 receptors, suggesting potential applications in treating conditions related to histamine dysregulation, such as allergies and neurological disorders.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of anticancer activity. For example, certain analogs have shown significant cytotoxic effects against A549 human lung adenocarcinoma cells. The viability post-treatment with these compounds was assessed using MTT assays, revealing promising results compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Notably, derivatives have shown selective activity against multidrug-resistant strains of Staphylococcus aureus. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound derivatives. Key findings from SAR studies include:

- Pyrrolidine Moiety : The presence of the pyrrolidine ring is essential for maintaining biological activity. Modifications to this structure can significantly alter potency.

- Chloro Substitution : The position and nature of the chloro substituent affect binding affinity and biological activity across different targets .

| Compound | Structure | Biological Activity |

|---|---|---|

| 1 | Structure 1 | Antimicrobial against S. aureus |

| 2 | Structure 2 | Anticancer activity against A549 cells |

| 3 | Structure 3 | Anticonvulsant activity |

Study on Anticonvulsant Activity

A study focused on synthesizing new derivatives based on the parent compound revealed that certain modifications led to enhanced anticonvulsant effects in animal models. The compounds were tested using the maximal electroshock (MES) seizure model, showing promising results in preventing seizures .

Clinical Implications

The potential therapeutic applications of this compound extend beyond basic research into clinical settings. Its ability to modulate histamine receptors suggests it could be beneficial in treating neurological disorders where histamine plays a role. Further exploration into its analgesic and anti-inflammatory properties is warranted based on preliminary findings indicating these effects .

Q & A

Basic: What are the standard synthetic routes for 2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide, and how are reaction intermediates characterized?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chlorophenylamine derivatives with activated acetamide intermediates in the presence of a weak base (e.g., K₂CO₃) and polar aprotic solvents like acetonitrile. Reaction progress is monitored via TLC, and intermediates are purified using solvent evaporation or filtration . Final characterization employs NMR (¹H/¹³C), FTIR, and single-crystal X-ray diffraction (XRD) to confirm bond connectivity and stereochemistry .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Critical safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, face shields, and safety glasses compliant with EN 166 or NIOSH standards to prevent skin/eye contact .

- Engineering Controls: Use fume hoods for volatile steps and ensure proper ventilation .

- Waste Disposal: Follow P501 guidelines (local regulations for hazardous waste) to mitigate environmental risks .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetics, narrowing optimal conditions (solvent, temperature, catalyst). For instance, ICReDD’s workflow integrates computed activation energies with experimental validation, reducing trial-and-error cycles by 40–60% . Machine learning models trained on reaction databases further prioritize high-yield routes.

Advanced: How should researchers resolve discrepancies between spectral data (e.g., NMR) and crystallographic structures?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Cross-validate using:

- Variable-Temperature NMR: Detect conformational equilibria in solution.

- XRD vs. Computational Geometry Optimization: Compare experimental bond lengths/angles with DFT-optimized structures .

- Solid-State IR: Identify hydrogen-bonding networks affecting crystallographic data .

Basic: What analytical techniques are critical for confirming the molecular structure post-synthesis?

Answer:

- Single-Crystal XRD: Definitive proof of molecular geometry and stereochemistry .

- Multinuclear NMR: Assign proton environments (e.g., pyrrolidinyl CH₂ groups) and confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula accuracy (±5 ppm error tolerance).

Advanced: What strategies minimize by-products during synthesis?

Answer:

- Controlled Stoichiometry: Limit excess reagents to reduce side reactions (e.g., over-alkylation).

- Inline Purification: Use solid-phase extraction (SPE) or preparative TLC to isolate intermediates early .

- Catalytic Optimization: Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in coupling steps .

Basic: How should researchers handle and dispose of waste containing this compound?

Answer:

- Deactivation: Treat with oxidizing agents (e.g., KMnO₄ in acidic conditions) to break down the acetamide moiety.

- Regulatory Compliance: Follow P501 guidelines (e.g., incineration for halogenated waste) and document Material Safety Data Sheets (MSDS) for disposal tracking .

Advanced: What mechanistic insights can be gained from studying reactivity under varying pH conditions?

Answer:

- pH-Dependent Stability: Protonation of the pyrrolidine nitrogen alters electron density, affecting nucleophilic reactivity.

- Kinetic Studies: Monitor hydrolysis rates under acidic/basic conditions via UV-Vis spectroscopy to identify degradation pathways .

- DFT Simulations: Model transition states to explain pH-dependent reaction barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.